molecular formula C19H17N3O3S B2359494 3-amino-N-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 370851-68-6

3-amino-N-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2359494
CAS No.: 370851-68-6
M. Wt: 367.42
InChI Key: ASGIBQKFPRFXQU-UHFFFAOYSA-N
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Description

“3-amino-N-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a compound that belongs to the class of quinoline derivatives . Quinoline derivatives have been used since ancient times and are known for their versatility in many significant fields . They are designed and synthesized by chemists through new strategies and are screened for their efficacy against typical drugs in the market .


Synthesis Analysis

The synthesis of quinoline derivatives involves various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

The chemical reactions of quinoline derivatives are diverse and depend on the specific compound. For instance, the presence of a monochloro atom at the 3-position and dichloro atoms at the 3,4-position can influence the cytotoxic activity against certain cells .


Physical and Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . The physical and chemical properties of “this compound” would depend on its specific structure and substituents.

Scientific Research Applications

  • Synthesis and Structural Analysis : This compound is synthesized using methods like Stork reaction, intramolecular transamination, and alkylation. X-ray diffraction analysis has been used to study its molecular and crystal structures (Dyachenko et al., 2019).

  • Chemical Reactivity and Derivatives : The compound has been used as a base for synthesizing various derivatives through reactions like hydrolysis, alkylation, and condensation (Awad et al., 1991).

  • Cytotoxicity and Antiproliferative Activity : Some derivatives of this compound have shown significant antiproliferative activity against cancer cell lines, making them potential candidates for cancer treatment. Molecular modelling has provided insights into how these compounds interact with biological targets (Hung et al., 2014).

  • Synthesis of Novel Dyes : Derivatives of this compound have been synthesized for use as dyes, showing high efficiency in applications like dyeing polyester fibers and possessing antimicrobial and antitumor activities (Khalifa et al., 2015).

  • Pharmacological Applications : The compound has been explored for its potential in developing new pharmaceuticals, especially in the context of targeting specific enzymes or pathways relevant to diseases like cancer (Leung et al., 2014).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary based on the specific compound and its biological target. Some compounds exhibit cytotoxic activity against certain cells .

Properties

IUPAC Name

3-amino-N-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-11-7-5-10(6-8-11)21-18(24)17-16(20)13-9-12-14(22-19(13)26-17)3-2-4-15(12)23/h5-9H,2-4,20H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGIBQKFPRFXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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